
1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene is a chemical compound characterized by the presence of a cyclohexene ring attached to a tetrachlorinated cyclopentadiene moiety
Métodos De Preparación
The synthesis of 1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene typically involves the chlorination of cyclopentadiene followed by a Diels-Alder reaction with cyclohexene. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination . Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.
Aplicaciones Científicas De Investigación
1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2,3,4,5-Tetrachlorocyclopenta-1-yl)cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
1-(2,3,4,5-Tetrachlorocyclopenta-1-yl)cyclohex-1-ene can be compared with other chlorinated cyclopentadiene derivatives, such as:
- 1,2,3,4-Tetrachlorocyclopentadiene
- 1,2,3,5-Tetrachlorocyclopentadiene
- 1,2,4,5-Tetrachlorocyclopentadiene These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of 1-(2,3,4,5-Tetrachlorocyclopenta-1-yl)cyclohex-1-ene lies in its specific substitution pattern and the presence of the cyclohexene ring, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
54624-29-2 |
|---|---|
Fórmula molecular |
C11H10Cl4 |
Peso molecular |
284.0 g/mol |
Nombre IUPAC |
1-(2,3,4,5-tetrachlorocyclopenta-1,4-dien-1-yl)cyclohexene |
InChI |
InChI=1S/C11H10Cl4/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)10(8)14/h4,10H,1-3,5H2 |
Clave InChI |
ISMOXEHQZUOPPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=C(C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
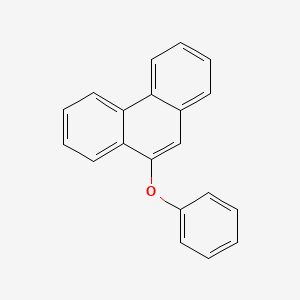
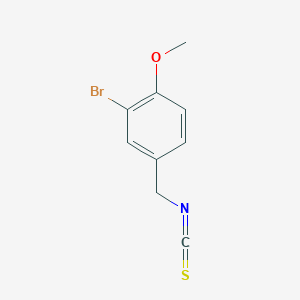
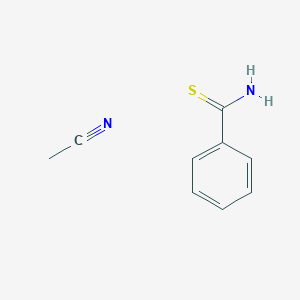
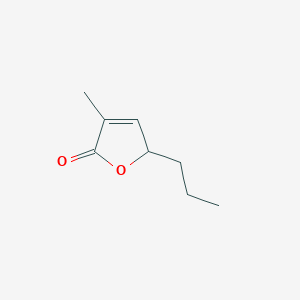

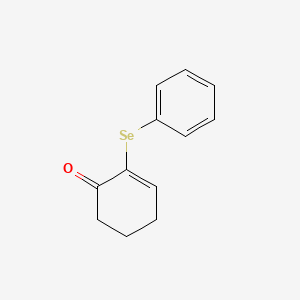

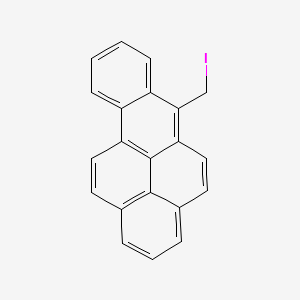


![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
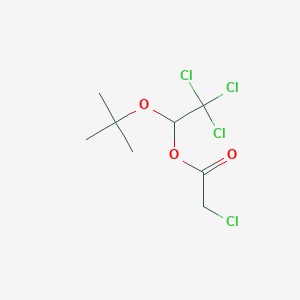
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
